molecular formula C19H24N4O2 B2808434 2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1235279-27-2

2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2808434
CAS No.: 1235279-27-2
M. Wt: 340.427
InChI Key: MENCWJPVAGFWDU-UHFFFAOYSA-N
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Description

The compound “2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide” is a complex organic molecule that likely contains a pyrimidine ring, a piperidine ring, and a propanamide group . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyrimidine derivatives, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Step Synthesis for Pyrido[2,3-d]pyrimidines and Amides : A study explored the synthesis of N-(pyridin-2-yl)propanamides, 5-[2-(benzoxazol-2-yl)ethyl]pyrimidine, and pyrido[2,3-d]pyrimidinones through the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid, showcasing versatile synthetic routes for structurally related compounds (Harutyunyan et al., 2015).

  • Anti-Angiogenic and DNA Cleavage Studies : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, revealing their potential in anticancer therapy (Kambappa et al., 2017).

Pharmacological Applications

  • Muscarinic (M3) Receptor Antagonists : A study synthesized α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents and evaluated their activity as antagonists of the M3 muscarinic receptor, identifying compounds with potential for further investigation due to their potent activity (Broadley et al., 2011).

  • Antiallergic Activity of Piperazine Derivatives : The synthesis and evaluation of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides revealed potential antiallergic activity, with specific compounds showing comparable efficacy to oxatomide in vivo, highlighting their therapeutic potential in allergic reactions (Courant et al., 1993).

Metabolic Studies

  • Metabolism of Antineoplastic Tyrosine Kinase Inhibitors : Research into the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients identified the main metabolic pathways, including N-demethylation and amide hydrolysis, providing insights into drug metabolism and design (Gong et al., 2010).

Properties

IUPAC Name

2-phenoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15(25-17-6-3-2-4-7-17)18(24)22-14-16-8-12-23(13-9-16)19-20-10-5-11-21-19/h2-7,10-11,15-16H,8-9,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENCWJPVAGFWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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